2-Pyrrolidineethanol
CAS No.: 19432-88-3
Cat. No.: VC21046864
Molecular Formula: C6H13NO
Molecular Weight: 115.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19432-88-3 |
---|---|
Molecular Formula | C6H13NO |
Molecular Weight | 115.17 g/mol |
IUPAC Name | 2-pyrrolidin-2-ylethanol |
Standard InChI | InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 |
Standard InChI Key | JZXVADSBLRIAIB-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CCO |
Canonical SMILES | C1CC(NC1)CCO |
Introduction
Chemical Identity and Structure
Basic Identity Information
2-Pyrrolidineethanol is a derivative of pyrrolidine featuring an ethanol group. The compound's fundamental identification parameters are presented in Table 1.
Table 1: Basic Identification Parameters of 2-Pyrrolidineethanol
Parameter | Value |
---|---|
CAS Number | 19432-88-3 |
Molecular Formula | C₆H₁₃NO |
Molecular Weight | 115.17 g/mol |
IUPAC Name | 2-pyrrolidin-2-ylethanol |
InChI | InChI=1S/C6H13NO/c8-5-3-6-2-1-4-7-6/h6-8H,1-5H2 |
InChIKey | JZXVADSBLRIAIB-UHFFFAOYSA-N |
SMILES | C1CC(NC1)CCO |
The compound features several synonyms in scientific literature, including 2-pyrrolidin-2-yl-ethanol, 2-Pyrrolidin-2-yl-ethanol, and Pyrrolidine-2-ethanol .
Molecular Structure
The molecular structure of 2-Pyrrolidineethanol consists of a five-membered pyrrolidine ring with a 2-hydroxyethyl chain attached at the second carbon position. This structure provides the molecule with both basic nitrogen functionality and a hydroxyl group, contributing to its chemical versatility. The compound exists as a secondary amine with the hydroxyl group connected through the ethyl chain, creating a molecule with potential for hydrogen bonding interactions .
Physical and Chemical Properties
2-Pyrrolidineethanol exhibits specific physical and chemical properties that influence its handling, storage, and applications. These properties are summarized in Table 2.
Table 2: Physical and Chemical Properties of 2-Pyrrolidineethanol
Property | Value |
---|---|
Physical State | Colorless liquid |
Density | 0.985 g/cm³ |
Boiling Point | 79-81°C |
Flash Point | 56°C |
Refractive Index | 1.4713 (at 22ºC) |
Solubility | Partly soluble in water. Soluble in alcohol, ether, benzene |
Stability | Stable under normal temperatures and pressures |
In gas chromatography analysis, 2-Pyrrolidineethanol demonstrates Kovats' retention indices (RI) of 986 at 130°C and 997 at 150°C when analyzed on PMS-100 packed columns, which is valuable information for analytical identification .
Chemical Reactivity
Functional Group Reactivity
The reactivity of 2-Pyrrolidineethanol is determined by its two key functional groups:
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The pyrrolidine nitrogen, which acts as a nucleophile and can participate in alkylation, acylation, and other substitution reactions
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The primary alcohol group, which can undergo oxidation, esterification, and substitution reactions
These functional groups allow 2-Pyrrolidineethanol to serve as a versatile building block in organic synthesis. The presence of both nitrogen and oxygen functionalities enables it to act as a bidentate ligand in coordination chemistry as well.
Applications and Uses
Pharmaceutical Applications
2-Pyrrolidineethanol has significant applications in pharmaceutical synthesis. It serves as an important raw material and intermediate in the manufacture of various pharmaceutical compounds . Notably, it functions as a reagent in the synthesis of diclofenac, where it confers enhanced water solubility and improved cutaneous absorption properties compared to other formulations of the drug .
As a structural motif, pyrrolidine derivatives like 2-Pyrrolidineethanol are represented in numerous biologically active compounds. The five-membered nitrogen-containing ring is present in many natural products and pharmaceutical agents, making 2-Pyrrolidineethanol a valuable scaffold for drug development.
Chemical Synthesis Applications
In organic synthesis, 2-Pyrrolidineethanol serves as a versatile building block for creating more complex molecules. Its bifunctional nature, featuring both amine and alcohol functionalities, makes it particularly useful for:
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Creating chiral auxiliaries for asymmetric synthesis
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Developing specialized ligands for catalysis
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Serving as a precursor for the synthesis of heterocyclic compounds
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Acting as a structural component in the creation of advanced materials
Other Industrial Applications
Beyond pharmaceutical and chemical synthesis applications, 2-Pyrrolidineethanol finds use in:
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Agrochemical development
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Dye manufacturing
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Specialty chemical production
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Laboratory research as a reagent or solvent
Biological Activity and Research Findings
Structure-Activity Relationships
While specific research on 2-Pyrrolidineethanol itself is limited, studies on structurally related pyrrolidine derivatives demonstrate various biological activities. Pyrrolidine-containing compounds have shown antimicrobial, anti-inflammatory, analgesic, and antitumor properties in research studies.
The biological activity of these compounds often depends on:
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Substitution patterns on the pyrrolidine ring
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The nature and position of functional groups
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Stereochemistry of the molecule
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Ability to interact with specific biological targets
Comparative Analysis with Related Compounds
Several structurally related compounds provide insight into the potential properties and applications of 2-Pyrrolidineethanol. Table 3 presents a comparison of 2-Pyrrolidineethanol with related compounds.
Table 3: Comparison of 2-Pyrrolidineethanol with Related Compounds
Compound | Molecular Formula | Molecular Weight | Key Structural Difference | Notable Properties/Uses |
---|---|---|---|---|
2-Pyrrolidineethanol | C₆H₁₃NO | 115.17 g/mol | Base structure | Pharmaceutical intermediate, synthesis reagent |
2-(Pyrrolidin-1-yl)ethanol | C₆H₁₃NO | 115.17 g/mol | Nitrogen connectivity position | Used in pharmaceutical synthesis, isomeric form |
2-(Pyrrolidin-1-yl)ethanol hydrochloride | C₆H₁₄ClNO | 151.63 g/mol | Hydrochloride salt | Improved stability, different solubility profile |
1-Methyl-2-pyrrolidineethanol | C₇H₁₅NO | 129.2 g/mol | Additional methyl group | Pharmaceutical intermediate, higher lipophilicity |
2-Pyrrolidinone | C₄H₇NO | 85.1 g/mol | Lactam structure | Solvent, chemical intermediate |
The structural variations among these compounds result in different physical properties, reactivity patterns, and potential applications, illustrating the importance of specific functional group arrangements in determining chemical behavior and utility .
Analytical Methods for Identification and Characterization
Chromatographic Methods
Gas chromatography provides an effective means for identifying and quantifying 2-Pyrrolidineethanol. Kovats' retention indices on non-polar columns show values of 986 at 130°C and 997 at 150°C, offering reliable analytical parameters for identification .
Other analytical methods commonly employed include:
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High-performance liquid chromatography (HPLC)
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Thin-layer chromatography (TLC)
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Mass spectrometry for structural confirmation
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Nuclear magnetic resonance (NMR) spectroscopy for structural elucidation
Recent Research Developments
Recent advancements in the study of pyrrolidine derivatives suggest potential new applications for compounds like 2-Pyrrolidineethanol. Research into related compounds has highlighted their utility in asymmetric catalysis, as chiral auxiliaries in stereoselective synthesis, and as components in pharmaceutical development .
The chemical's bifunctional nature makes it particularly interesting for developing new synthetic methodologies and creating specialized ligands for metal-catalyzed transformations. As organic synthesis continues to evolve, compounds like 2-Pyrrolidineethanol with multiple functional handles are likely to find expanded applications in both research and industrial settings.
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